molecular formula C20H17N3O B2651142 N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide CAS No. 338771-89-4

N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide

Cat. No.: B2651142
CAS No.: 338771-89-4
M. Wt: 315.376
InChI Key: LVSFISUFJVEXLD-UHFFFAOYSA-N
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Description

N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide is a chemical compound with the molecular formula C20H17N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide typically involves the reaction of 2,4-diphenyl-5-pyrimidinecarboxylic acid with allylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, but it often involves modulation of signal transduction pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-5-pyrimidinecarboxamide: Lacks the allyl group, which may affect its reactivity and applications.

    N-allyl-2-phenyl-5-pyrimidinecarboxamide: Similar structure but with one less phenyl group, potentially altering its chemical properties.

Properties

IUPAC Name

2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-2-13-21-20(24)17-14-22-19(16-11-7-4-8-12-16)23-18(17)15-9-5-3-6-10-15/h2-12,14H,1,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSFISUFJVEXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320458
Record name 2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338771-89-4
Record name 2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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